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Compound of Interest

Methyl-(2-methyl-thiazol-4-
Compound Name:
ylmethyl)-amine

Cat. No. B119609

For researchers, scientists, and drug development professionals, this guide provides a
comparative analysis of the structure-activity relationships (SAR) of thiazole derivatives, with a
focus on analogs of "Methyl-(2-methyl-thiazol-4-ylmethyl)-amine". Due to the limited direct
research on this specific molecule, this guide draws comparisons from structurally related 2-
amino-4-methyl-thiazole and other thiazole-containing compounds to infer potential biological
activities and guide future research.

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, appearing in a
wide array of biologically active compounds.[1][2] Derivatives of the thiazole core have
demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial,
anti-inflammatory, and neuroprotective activities.[1][2] This guide synthesizes available
guantitative data, details key experimental protocols, and visualizes relevant biological
pathways to facilitate the exploration of thiazole derivatives in drug discovery.

Comparative Biological Activity of Thiazole
Derivatives

While specific quantitative data for "Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" is not
readily available in the public domain, the following tables summarize the in vitro activity of
structurally related 2-aminothiazole and other thiazole derivatives against various biological
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targets. This data provides a baseline for understanding the potential efficacy of substitutions
on the thiazole ring.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Compound/Derivati
ve

Cancer Cell Line

IC50 (uM)

Reference

2-Amino-4-
phenylthiazole analog
(Compound 10)

HT29 (Colon Cancer)

2.01

[3]

2-Amino-thiazole-5-
carboxylic acid
phenylamide
(Dasatinib analog,

Compound 21)

K563 (Leukemia)

16.3

[3]

2-Amino-4-
phenylthiazole analog
(Compound 20)

H1299 (Lung Cancer)

4.89

[3]

2-Amino-4-
phenylthiazole analog
(Compound 20)

SHG-44 (Glioma)

4.03

[3]

4-(4-Chlorophenyl)-2-
(2-
cyclopentylidenehydra
zinyl)-1,3-thiazole

[4]

Thiazole Derivative
(4c)

MCF-7 (Breast

Cancer)

2.57+0.16

[5]

Thiazole Derivative
(4c)

HepG2 (Liver Cancer)

7.26 £ 0.44

[5]

1-(4-chloro-phenyl)-3-
[4-0x0-7-(4-bromo-
phenyl)-4,5-
dihydrothiazolo[4,5-
d]pyridazin-2-

yl]thiourea

HS 578T (Breast

Cancer)

0.8

[2]

Table 2: Enzyme Inhibitory Activity of Thiazole Derivatives
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Compound/Derivati

Target Enzyme IC50 Reference
ve
Thiazolyl Derivative
VEGFR-2 - [6]
(4d)
4-
Chlorophenylthiazolyl VEGFR-2 - [6]
Derivative (4b)
3-Nitrophenylthiazolyl
) p y Y VEGFR-2 - [6]
Derivative (4d)
Bis([4][7][8]triazol0)
[4,3-a:3',4'-
VEGFR-2 3.7 nM [9]

c]quinoxaline
Derivative (23))

Thiazole-piperazine

Acetylcholinesterase

. - [10]
hybrid (3a) (AChE)
Thiazole-piperazine Acetylcholinesterase [10]
hybrid (3c) (AChE)
Thiazole-piperazine Acetylcholinesterase (10]
hybrid (3i) (AChE)
Imidazole-Thiazole Acetylcholinesterase
o 1.60+0.01 pM [11]
Derivative (2f) (AChE)
Imidazole-Thiazole Acetylcholinesterase
o 4.40 + 0.01 uM [11]
Derivative (29) (AChE)
2-Amino Thiazole Acetylcholinesterase
0.079+0.16 pM [12]

Derivative (6l)

(AChE)

Key Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key

experiments are provided below.
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Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for constructing the
thiazole ring.[4][7]

General Procedure:

An a-haloketone (1 equivalent) and a thioamide (e.g., thiourea, 1.1-1.5 equivalents) are
dissolved in a suitable solvent, such as ethanol or methanol.[7][13][14]

e The reaction mixture is heated to reflux for a period of 30 minutes to 4 hours.[7][13]

e Upon cooling, the reaction mixture is poured into a solution of 5% sodium carbonate to
precipitate the product.[14]

e The crude product is collected by vacuum filtration, washed with cold water, and can be
further purified by recrystallization from a suitable solvent like ethanol.[7][14]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects
of potential anticancer compounds.[5][15]

Protocol Outline:

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 104 cells/well and
incubated for 24 hours.[5][16]

e Compound Treatment: The cells are treated with various concentrations of the test
compounds (typically dissolved in DMSO, with the final concentration not exceeding 0.5%)
for 48-72 hours.[15][16]

o MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each
well, and the plates are incubated for an additional 4 hours at 37°C.[16]

e Formazan Solubilization: The medium containing MTT is removed, and DMSO is added to
dissolve the formazan crystals.[16]
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o Absorbance Measurement: The absorbance is measured at 570 nm using a microplate
reader.[16] The percentage of cell viability is calculated relative to the untreated control, and
the IC50 value is determined.[17]

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of compounds against AChE is often measured using Ellman's
colorimetric method.[1][12]

Protocol Outline:

Enzyme and Substrate Preparation: A solution of AChE is prepared in a phosphate buffer
(pH 8.0). The substrate, acetylthiocholine iodide, is also prepared in the buffer.[1]

 Incubation: The enzyme is pre-incubated with various concentrations of the test compounds
in a 96-well plate.[1]

e Reaction Initiation: The substrate is added to initiate the reaction.[1]

e Color Development: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) is added, which reacts with
the product of the enzymatic reaction (thiocholine) to produce a yellow-colored compound.[1]

o Absorbance Measurement: The absorbance is measured at 412 nm using a microplate
reader. The percentage of inhibition is calculated, and the IC50 value is determined.[1]

Visualizing Molecular Pathways and Workflows

To provide a clearer understanding of the underlying biological processes and experimental
procedures, the following diagrams have been generated using Graphviz.
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Hantzsch Thiazole Synthesis
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Caption: General workflow of the Hantzsch thiazole synthesis.

MTT Assay Workflow
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Caption: Experimental workflow for the MTT cytotoxicity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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